molecular formula C16H15Cl3O2 B12057469 Methoxychlor D14 (bis(4-methoxyphenyl-D7))

Methoxychlor D14 (bis(4-methoxyphenyl-D7))

Cat. No.: B12057469
M. Wt: 359.7 g/mol
InChI Key: IAKOZHOLGAGEJT-DDAUHAMOSA-N
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Description

Methoxychlor D14 (bis(4-methoxyphenyl-D7)) is a synthetic organochlorine compound. It is a deuterated form of methoxychlor, which is used as an analytical standard in various scientific studies. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, making it useful for specific analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxychlor D14 (bis(4-methoxyphenyl-D7)) involves the introduction of deuterium atoms into the methoxychlor molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of Methoxychlor D14 (bis(4-methoxyphenyl-D7)) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the deuterium content and overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Methoxychlor D14 (bis(4-methoxyphenyl-D7)) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions are deuterated analogs of the original compound. For example, oxidation may yield deuterated methoxychlor derivatives, while reduction may produce deuterated methoxychlor alcohols .

Scientific Research Applications

Methoxychlor D14 (bis(4-methoxyphenyl-D7)) has several scientific research applications:

Mechanism of Action

The mechanism of action of Methoxychlor D14 (bis(4-methoxyphenyl-D7)) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its chemical and physical properties, leading to unique interactions with enzymes, receptors, and other biomolecules. These interactions can affect the compound’s stability, reactivity, and overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methoxychlor D14 (bis(4-methoxyphenyl-D7)) is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct analytical advantages. The deuterium labeling allows for precise tracking and analysis in various scientific studies, making it a valuable tool in research and industry .

Properties

Molecular Formula

C16H15Cl3O2

Molecular Weight

359.7 g/mol

IUPAC Name

1,2,4,5-tetradeuterio-3-[2,2,2-trichloro-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethoxy)phenyl]ethyl]-6-(trideuteriomethoxy)benzene

InChI

InChI=1S/C16H15Cl3O2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

IAKOZHOLGAGEJT-DDAUHAMOSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])OC([2H])([2H])[2H])[2H])[2H])C(Cl)(Cl)Cl)[2H])[2H])OC([2H])([2H])[2H])[2H]

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl

Origin of Product

United States

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